molecular formula C11H12N4O8S2 B13434174 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)

Cat. No.: B13434174
M. Wt: 392.4 g/mol
InChI Key: OHNOIMQIGGUKIP-UHFFFAOYSA-N
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Description

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade) is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, carbonyl, and sulfonyl groups, as well as a thiophene ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common synthetic routes may include:

    Acetylation: Introduction of the acetylamino group through acetylation reactions.

    Carbonylation: Formation of carbonyl groups via carbonylation reactions.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides or sulfonic acids.

    Thiophene Ring Formation: Construction of the thiophene ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or sulfonyl groups to their corresponding alcohols or sulfides.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or thiols.

Scientific Research Applications

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form covalent bonds with target molecules, leading to various biochemical effects. For example, the sulfonyl group may interact with nucleophilic sites on proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester include:

    Sulfonyl Thiophenes: Compounds with similar sulfonyl and thiophene structures.

    Acetylamino Derivatives: Compounds containing acetylamino groups.

    Carbonyl-Containing Compounds: Molecules with multiple carbonyl groups.

Uniqueness

The uniqueness of 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester lies in its combination of functional groups and structural complexity, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C11H12N4O8S2

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 3-(acetylcarbamoylcarbamoylcarbamoylsulfamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H12N4O8S2/c1-5(16)12-9(18)13-10(19)14-11(20)15-25(21,22)6-3-4-24-7(6)8(17)23-2/h3-4H,1-2H3,(H4,12,13,14,15,16,18,19,20)

InChI Key

OHNOIMQIGGUKIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)NC(=O)NC(=O)NS(=O)(=O)C1=C(SC=C1)C(=O)OC

Origin of Product

United States

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